4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
4-[2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound featuring a benzoxazepine-dione core fused with a pyrazole-oxoethyl substituent. The benzoxazepine-dione scaffold is characterized by a seven-membered oxygen- and nitrogen-containing ring system, which is structurally related to benzodiazepines but incorporates an additional oxygen atom and two ketone groups.
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[2-(5-methyl-1-phenylpyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H17N3O4/c1-14-17(11-22-24(14)15-7-3-2-4-8-15)18(25)12-23-20(26)13-28-19-10-6-5-9-16(19)21(23)27/h2-11H,12-13H2,1H3 |
InChI Key |
ZGPGZKBLVYLXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)CN3C(=O)COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-2-oxoethyl benzoxazepine-3,5-dione under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound participates in diverse reactions due to its functional groups:
Nucleophilic Attack on Carbonyl Groups
The diketone structure (positions 3 and 5) facilitates nucleophilic additions:
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Example : Reaction with hydrazines or amines to form hydrazones or imines.
-
Mechanism : The carbonyl carbons act as electrophilic centers, attracting nucleophiles like NH₂ groups.
Electrophilic Substitution on Aromatic Rings
The benzene and pyrazole rings undergo substitution reactions:
-
Example : Bromination or nitration under acidic conditions.
-
Selectivity : Substituents (e.g., methyl groups) direct electrophiles to specific positions.
Cycloaddition Reactions
The heterocyclic framework may engage in cycloadditions (e.g., Diels-Alder):
-
Example : Reaction with dienes to form fused rings.
-
Factors : Steric hindrance from bulky substituents (e.g., phenyl groups) may influence regioselectivity.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
Reaction Conditions and Challenges
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack, while protic solvents (e.g., methanol) stabilize intermediates .
-
Temperature Control : Elevated temperatures accelerate cyclization but may degrade sensitive functional groups (e.g., diketones).
Comparison of Reaction Types
| Reaction Type | Example | Key Features |
|---|---|---|
| Nucleophilic Attack | Formation of hydrazones | Selective targeting of carbonyls, pH-dependent. |
| Electrophilic Substitution | Bromination of aromatic rings | Directing groups influence regioselectivity. |
| Cycloaddition | Diels-Alder with dienes | Steric effects limit reactivity; requires heat or light. |
This compound’s reactivity profile underscores its versatility in medicinal chemistry. Further studies on reaction kinetics and biological mechanisms are required to fully harness its therapeutic potential.
References :
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Evitachem Product Page (2025)
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J-Stage Article (2016)
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Evitachem Product Page (2025)
Scientific Research Applications
Biological Activities
Teneligliptin exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antidiabetic Activity
Teneligliptin is primarily recognized for its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, which is crucial in the management of Type 2 diabetes mellitus. By inhibiting DPP-IV, it enhances the levels of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels. Clinical studies have demonstrated its efficacy in lowering HbA1c levels and improving glycemic control in diabetic patients .
Antimicrobial Properties
Research has indicated that Teneligliptin possesses antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It exhibits potential in reducing inflammatory markers and mediators, which could be beneficial in conditions characterized by chronic inflammation .
Antioxidant Activity
Teneligliptin has demonstrated antioxidant properties that help in scavenging free radicals and reducing oxidative stress. This activity is particularly relevant in preventing cellular damage associated with various diseases .
Case Studies
Several case studies highlight the applications of Teneligliptin:
Case Study 1: Clinical Efficacy in Diabetes Management
A clinical trial involving Type 2 diabetes patients showed that Teneligliptin significantly reduced fasting plasma glucose levels and improved postprandial glucose control compared to placebo groups. The study emphasized its safety profile and minimal side effects .
Case Study 2: Antimicrobial Screening
In vitro studies assessed the antimicrobial activity of Teneligliptin against Escherichia coli and Staphylococcus aureus. The results indicated a notable zone of inhibition, supporting its potential use as an adjunct therapy for bacterial infections .
Mechanism of Action
The mechanism of action of 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as apoptosis in cancer cells or reduced inflammation .
Comparison with Similar Compounds
Data Table: Structural and Hypothesized Properties of Comparable Compounds
Research Findings and Limitations
- Biological Data Gap: No direct pharmacological studies on the target compound were found in the provided evidence. Comparisons rely on structural analogs and computational predictions.
- Crystallographic Analysis : Tools like SHELXL () and ORTEP-3 () could resolve hydrogen-bonding networks in the target compound’s crystals, aiding in stability assessments .
Biological Activity
4-[2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.
Synthesis
The compound is synthesized through a reaction involving equimolar quantities of 3-(5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) and 1H-indene-1,3(2H)-dione in an ethanol solvent with piperidine as a catalyst. The resulting product is recrystallized from dimethylformamide to yield yellow crystals with a melting point of 276–277 °C .
Structural Characteristics
The molecular formula of the compound is and it has a molecular weight of 320.34 g/mol. The structure includes a benzoxazepine core which contributes to its pharmacological properties. The crystal structure reveals that the molecule exhibits significant planarity, facilitating π-π stacking interactions which are crucial for biological activity .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined and compared with standard antibiotics like ciprofloxacin and ketoconazole .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Test Compound | 62.5 | Antibacterial |
| Ciprofloxacin | 15.62 | Control |
| Ketoconazole | 31.5 | Control |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies indicate that derivatives containing the pyrazole moiety can inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes. This suggests a mechanism by which these compounds can alleviate symptoms associated with inflammation .
Anticancer Activity
Research has shown that pyrazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation as an anticancer agent. In vitro studies have indicated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines .
Case Studies
- Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria using the well diffusion method. Results indicated significant zones of inhibition for several compounds, suggesting their potential as new antimicrobial agents .
- Anti-inflammatory Mechanism : A study focused on the anti-inflammatory properties of pyrazole derivatives found that these compounds could reduce the production of pro-inflammatory cytokines in vitro, indicating their potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A typical approach involves:
Pyrazole Core Formation : Reacting 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a β-keto ester under basic conditions to form the acetylated pyrazole intermediate (e.g., via Claisen-Schmidt condensation) .
Benzoxazepine Ring Construction : Coupling the pyrazole intermediate with a benzoxazepine precursor (e.g., 1,4-benzoxazepine-3,5-dione) using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .
Purification : Recrystallization from ethanol/DMF (1:1) or column chromatography (chloroform/methanol) to isolate the final product .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, pyrazole protons typically appear as singlets at δ 2.3–2.5 ppm (methyl groups) and aromatic protons at δ 7.2–7.8 ppm .
- X-ray Crystallography : To resolve ambiguities in the fused benzoxazepine-pyrazole system, as seen in related compounds like (5-methyl-3-phenyl-1H-pyrazol-1-yl)methanone derivatives .
- IR Spectroscopy : Stretching vibrations at ~1700 cm confirm the presence of carbonyl groups in the benzoxazepine ring .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : Initial screens should focus on:
- Receptor Binding Studies : Use radioligand displacement assays (e.g., GABA receptors, given structural similarity to benzodiazepines) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard agents like ciprofloxacin .
Advanced Research Questions
Q. How can solvent systems and catalysts be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with acetonitrile for faster reaction kinetics, as demonstrated in triazine-dione syntheses (e.g., 93% yield achieved under reflux in acetonitrile ).
- Catalyst Screening : Test NaI/KCO systems for nucleophilic substitutions, which enhance coupling efficiency in heterocyclic systems .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield, as shown in analogous pyrazole-fused benzodiazepines .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic NMR (DNMR) : Identify conformational equilibria (e.g., restricted rotation in the oxazepine ring) causing peak splitting .
- DFT Computational Modeling : Compare theoretical (B3LYP/6-31G*) and experimental C NMR shifts to assign ambiguous signals .
- Variable-Temperature Studies : Cool samples to −90°C to slow exchange processes, simplifying splitting patterns in pyrazole methyl groups .
Q. What strategies are effective for probing structure-activity relationships (SAR) in benzoxazepine-pyrazole hybrids?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace the 5-methyl group on pyrazole with halogens or electron-withdrawing groups) and assess changes in receptor binding affinity .
- Crystallographic Overlay Analysis : Compare X-ray structures of analogs to identify critical pharmacophoric features (e.g., hydrogen bonding between the benzoxazepine carbonyl and target proteins) .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with bioactivity data .
Q. How to address discrepancies in biological activity across different assay models?
- Methodological Answer :
- Species-Specific Receptor Profiling : Test compound activity on human vs. murine GABA receptor isoforms (e.g., α1β2γ2 vs. α2β3γ2) to explain variations in anxiolytic vs. sedative effects .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if poor in vivo activity stems from rapid Phase I oxidation of the pyrazole methyl group .
- Membrane Permeability Studies : Employ Caco-2 cell monolayers to evaluate whether low antimicrobial activity in whole-cell assays relates to poor penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
